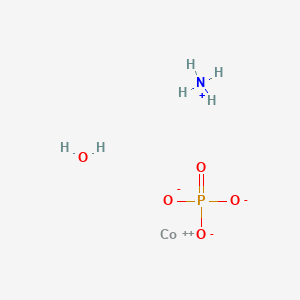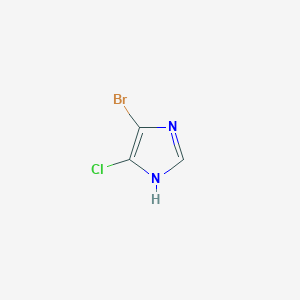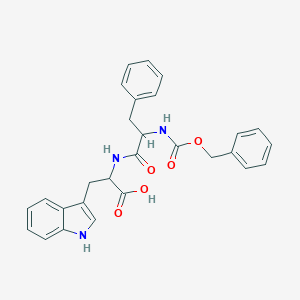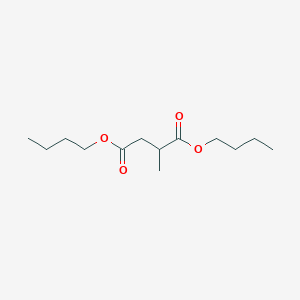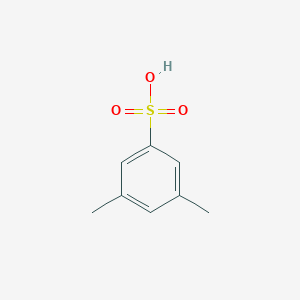
3,5-dimethylbenzenesulfonic Acid
Vue d'ensemble
Description
3,5-Dimethylbenzenesulfonic acid, also known as 3,5-dimethylbenzene-1-sulfonic acid, is a chemical compound with the molecular formula C8H10O3S . It has an average mass of 186.228 Da and a mono-isotopic mass of 186.035065 Da .
Molecular Structure Analysis
The molecular structure of 3,5-dimethylbenzenesulfonic acid consists of a benzene ring substituted with two methyl groups and one sulfonic acid group . The exact positions of these substituents on the benzene ring can be inferred from the compound’s name.Chemical Reactions Analysis
While specific chemical reactions involving 3,5-dimethylbenzenesulfonic acid are not detailed in the available sources, the compound’s structure suggests that it would participate in reactions typical of aromatic sulfonic acids and methyl-substituted benzenes. For instance, it might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
3,5-Dimethylbenzenesulfonic acid is a powder at room temperature . It has a molecular weight of 186.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and specific gravity are not provided in the available sources.Applications De Recherche Scientifique
Chemical Synthesis
3,5-dimethylbenzenesulfonic Acid is often used in chemical synthesis . Its unique structure and properties make it a valuable component in the creation of various chemical compounds .
Ion Exchange Applications
Functionalization of porous materials with sulfonic acid groups, such as 3,5-dimethylbenzenesulfonic Acid, is of special interest in applications involving ion exchange . This process is crucial in many areas of science and technology, including water purification, energy storage, and catalysis .
Acidic Catalysis
The sulfonic acid group in 3,5-dimethylbenzenesulfonic Acid can act as a strong acid catalyst . This makes it useful in various chemical reactions that require an acid catalyst .
Proton Conduction
3,5-dimethylbenzenesulfonic Acid is also used in applications involving proton conduction . This is particularly important in the field of energy, such as in fuel cells .
Material Science
In material science, 3,5-dimethylbenzenesulfonic Acid is used in the synthesis and characterization of sulfonic acid functionalized hierarchical silica monoliths . These materials have potential applications in various fields, including catalysis, adsorption, and separation .
Bioactive Chemical Space Expansion
3,5-dimethylbenzenesulfonic Acid can be used in the synthesis of complex natural product scaffolds, aimed at expanding their bioactive chemical space . This is particularly useful in drug discovery and development .
Safety and Hazards
3,5-Dimethylbenzenesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Mode of Action
Sulfonic acids are known to participate in various chemical reactions such as nucleophilic substitution and oxidation . They can act as acid catalysts, proton donors, or leaving groups in these reactions, thereby influencing the activity of their targets.
Biochemical Pathways
Sulfonic acids are involved in a wide range of biochemical processes, including metabolism and signal transduction .
Action Environment
The action of 3,5-dimethylbenzenesulfonic acid can be influenced by various environmental factors . For example, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially influencing its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
3,5-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYAQIVJUCNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275009 | |
| Record name | 3,5-dimethylbenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethylbenzenesulfonic Acid | |
CAS RN |
18023-22-8 | |
| Record name | 3,5-dimethylbenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-dimethylbenzenesulfonic acid influence the structure of the resulting Cu(II)-bis(imidazole) network in the study?
A1: In the study, 3,5-dimethylbenzenesulfonic acid (HL2) acts as a ligand, directly coordinating to the copper ions in the resulting compound [Cu(biim-4)2(L2)2] (2) []. The sulfonate group of HL2 binds to the copper center, influencing the overall 2D polymeric network formed by the Cu(II) ions and the bridging biim-4 ligands []. This direct coordination of the sulfonate anion contrasts with other compounds in the study where sulfonates act as counterions without directly binding the copper centers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



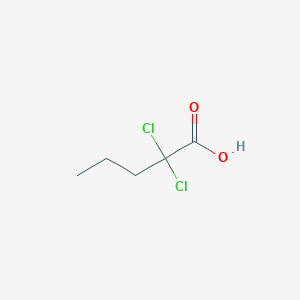

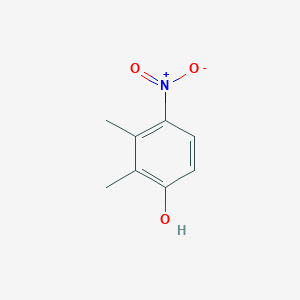
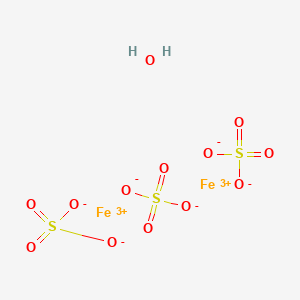


![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

